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The table below summarizes key safety data for umbralisib monotherapy from a large integrated analysis

and contextualizes it with general concerns for this drug class [1] [2] [3].

Safety Parameter
Umbralisib (Monotherapy, Integrated
Analysis)

Context: Other PI3Kδ
Inhibitors (Class Concerns)

Patients Evaluated 371 patients with relapsed/refractory

lymphoid malignancies [1]

-

Median Treatment
Duration

5.9 months (28.8% of patients ≥12 months)

[1]

-

Most Common
Any-Grade AEs

Diarrhea (52.3%), Nausea (41.5%), Fatigue

(31.8%) [1]

-

Most Common
Grade ≥3 AEs

Neutropenia (11.3%), Diarrhea (7.3%),

Increased Aminotransferases (5.7%) [1]

-

AEs of Special
Interest (Grade ≥3)

Non-infectious Colitis (2.4%), Pneumonitis

(1.1%) [1]

Higher rates of immune-

mediated toxicities (e.g., colitis,
hepatotoxicity, pneumonitis) are

common [1].

Serious AEs (All
Causality)

25.6% of patients [1] -
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Safety Parameter
Umbralisib (Monotherapy, Integrated
Analysis)

Context: Other PI3Kδ
Inhibitors (Class Concerns)

Discontinuation
due to AEs

13.7% of patients [1] High discontinuation rates are a

class limitation [1].

Overall Risk-
Benefit

FDA Investigation: A possible increased

risk of death led to an FDA investigation in
2022. The benefit-risk profile is under

assessment [3].

Clinical trials of other agents in

this class have shown similar
safety concerns [3].

Key Clinical Trial Designs and Safety Data

Understanding the safety of umbralisib, especially in combination with other agents, requires looking at the

design of key clinical trials.

Umbralisib and Ibrutinib in Relapsed/Refractory CLL and MCL
(NCT02268851)

This was a phase 1/1b, multicenter, open-label study designed to evaluate the safety and tolerability of

combining umbralisib with the BTK inhibitor ibrutinib [4].

Study Population: Adults with relapsed/refractory Chronic Lymphocytic Leukemia (CLL) or Mantle
Cell Lymphoma (MCL) who had received at least one prior therapy [4].

Methodology:
Design: Standard 3+3 dose escalation for umbralisib (400, 600, 800 mg daily) with fixed-dose

ibrutinib (420 mg for CLL/560 mg for MCL) [4].
Endpoints: Primary endpoints were Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities

(DLTs), and safety. Secondary endpoints included efficacy measures like Overall Response
Rate (ORR) [4].

Safety Assessments: Toxicity was graded using CTCAE v4.03. Responses were assessed
using IWCLL 2008 criteria for CLL and Lugano 2014 criteria for MCL [4].

Key Safety Findings: The combination was found to be well-tolerated.
Most Frequent AEs: Diarrhea (52%), infection (50%), and transaminitis (24%) were common.

Most were low-grade, with grade 3 diarrhea occurring in 9.5% of patients [4].
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Serious AEs: Occurred in 29% of patients and included lipase elevation, atrial fibrillation, and

infections [4].
MTD: The MTD was not reached, and the Recommended Phase 2 Dose (RP2D) for

umbralisib was 800 mg daily in combination with ibrutinib [4].

Umbralisib in KI-Intolerant CLL (NCT02742090)

This phase 2 trial specifically addressed the management of patients intolerant to kinase inhibitors, a

significant clinical challenge [5].

Study Population: CLL patients who discontinued prior BTK inhibitor (e.g., ibrutinib) or PI3Kδ

inhibitor therapy due to intolerance, not disease progression [5].
Methodology:

Design: Single-arm trial of umbralisib monotherapy at 800 mg daily until progression or
toxicity [5].

Endpoints: The primary endpoint was Progression-Free Survival (PFS). A key exploratory
analysis was the "time to treatment failure," comparing the duration on umbralisib to the

duration on the prior KI that caused intolerance [5].
Key Safety Findings: Umbralisib proved to be a viable option for this population.

Efficacy: Median PFS was 23.5 months, and 58% of patients remained on umbralisib longer
than their prior KI [5].

Tolerability: The most common grade ≥3 AEs were neutropenia (18%), leukocytosis (14%),
and pneumonia (12%). The discontinuation rate due to AEs was 12% [5].

Mechanistic Insights into Umbralisib's Differentiated
Profile

Umbralisib's unique safety profile is attributed to its distinct mechanism of action at the molecular level.
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PI3Kδ Inhibitor Class

Idelalisib Duvelisib Umbralisib

PI3Kγ Inhibition CK1ε Inhibition High Selectivity for PI3Kδ

Potential sparing of
Regulatory T-cells (Tregs)

↓ Immune-mediated toxicities
(e.g., colitis, pneumonitis)

↑ Inflammatory toxicities Reduced off-target effects

Click to download full resolution via product page

The diagram above illustrates the key mechanistic differences. Preclinical data suggest umbralisib's unique

dual inhibition of PI3Kδ and casein kinase-1ε (CK1ε) may contribute to its differentiated profile. Inhibition

of CK1ε can downregulate WNT signaling, which may spare regulatory T-cell function and potentially lead

to lower rates of immune-mediated toxicities compared to other agents in the class [6] [4]. Furthermore,

umbralisib exhibits greater selectivity for the PI3Kδ isoform over the γ isoform, which is implicated in the

inflammatory toxicities seen with other inhibitors like duvelisib [1].

Critical Regulatory Safety Consideration

It is essential to note that in 2022, the U.S. Food and Drug Administration (FDA) issued a safety

communication regarding a possible increased risk of death associated with umbralisib [3]. This was

based on findings from the UNITY-CLL trial, which compared umbralisib + ublituximab to standard care.
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The FDA has suspended new patient enrollment in clinical trials and is re-evaluating the risks and benefits of

umbralisib for its approved uses in Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [3].

This investigation is a critical factor in any comprehensive safety analysis.

Conclusion

In summary, the experimental data suggests that umbralisib has a distinct safety and tolerability profile

characterized by lower rates of severe immune-mediated toxicities like colitis and pneumonitis compared to

earlier-generation PI3Kδ inhibitors. This has made it a candidate for combination therapy and a potential

option for patients intolerant of other kinase inhibitors.

However, the ongoing FDA investigation into a potential increased risk of mortality is the paramount

safety consideration. Researchers and clinicians must weigh the favorable tolerability data against this

significant potential risk.
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safety-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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